5-Bromo-1,4-dimethyl-1H-pyrazole

Description

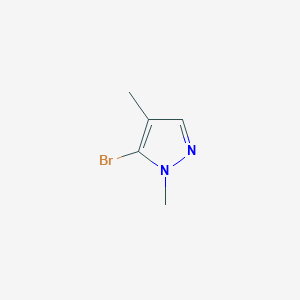

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCYRDDMLBDMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393583-34-0 | |

| Record name | 5-bromo-1,4-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole for Advanced Research Applications

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions have cemented its role in a vast array of therapeutics.[3][4][5] Pyrazole derivatives are integral components of blockbuster drugs targeting a spectrum of diseases, from various cancers to inflammatory conditions and infectious diseases.[1][5]

This guide focuses on a specific, highly versatile building block: 5-Bromo-1,4-dimethyl-1H-pyrazole . The strategic placement of a bromine atom on the pyrazole core renders it an exceptionally valuable intermediate for synthetic chemists. This bromine atom acts as a versatile chemical "handle," enabling the introduction of diverse molecular fragments through robust and predictable cross-coupling reactions. The dimethyl substitution pattern provides a stable, well-defined core, influencing both the steric and electronic properties of the molecule. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and application of this compound is key to unlocking novel chemical space and accelerating the development of next-generation therapeutics.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount for any chemical intermediate. While a specific CAS number for this compound is not consistently cited in major commercial catalogs, its identity is defined by its structure and can be confirmed through analytical data. The related compound, 5-Bromo-1,3-dimethyl-1H-pyrazole, is commercially available under CAS Number 5744-70-7.[6][7][8]

Below is a summary of the key computed and structural properties for the target molecule.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1,4-dimethylpyrazole | PubChemLite[9] |

| Molecular Formula | C₅H₇BrN₂ | PubChemLite[9] |

| Molecular Weight | 175.03 g/mol | Sigma-Aldrich[7] |

| Monoisotopic Mass | 173.97926 Da | PubChemLite[9] |

| SMILES | CC1=C(N(N=C1)C)Br | PubChemLite[9] |

| InChI Key | UKCYRDDMLBDMPK-UHFFFAOYSA-N | PubChemLite[9] |

| Predicted XlogP | 1.6 | PubChemLite[9] |

| Appearance | (Predicted) Colorless to yellow oil or semi-solid | Sigma-Aldrich[7] |

Note: Some data is for the closely related isomer 5-Bromo-1,3-dimethyl-1H-pyrazole and serves as a reference.

Synthesis and Characterization

Proposed Synthetic Workflow

The most direct approach involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, followed by bromination.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 1,4,5-Trimethyl-1H-pyrazole

-

Reactor Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 equiv) and a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Slowly add methylhydrazine (1.0-1.1 equiv) to the stirred solution at room temperature. The addition may be exothermic, and cooling may be required.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1,4,5-trimethyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

Reactor Setup: Dissolve the 1,4,5-trimethyl-1H-pyrazole (1.0 equiv) from Step 1 in a solvent such as carbon tetrachloride (CCl₄).[10]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise to the solution. The reaction is typically initiated by light or a radical initiator if performed in a non-polar solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/LC-MS). The C5 position of N-alkylated pyrazoles is electronically rich and susceptible to electrophilic substitution, but the C3 position is a potential byproduct.

-

Work-up and Purification: Filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product, this compound, can be purified by flash column chromatography on silica gel.

Core Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[11] These reactions are fundamental transformations in modern drug discovery, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[11][12]

Caption: Key cross-coupling reactions utilizing the title compound.

A. Suzuki-Miyaura Coupling: Accessing Arylated Pyrazoles

This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, allowing for the introduction of diverse aryl and heteroaryl groups.[11] This is particularly crucial for synthesizing molecules like kinase inhibitors, where specific aromatic moieties are often required for binding to the ATP pocket of the target enzyme.[11][13]

Generalized Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).[11]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.01-0.05 equiv).[11][14]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[15] Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Heating: Heat the reaction mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[11][15]

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the 5-aryl-1,4-dimethyl-1H-pyrazole derivative.

B. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C(sp²)-N bonds, providing access to a wide range of N-substituted pyrazoles.[11] These 5-amino-pyrazole derivatives are not only valuable intermediates but can possess significant biological activity themselves.[16]

Generalized Protocol: Buchwald-Hartwig Amination

-

Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, combine the palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.01-0.05 equiv) and a suitable phosphine ligand (e.g., XPhos, BINAP) (0.01-0.10 equiv) in an anhydrous solvent like toluene or dioxane.[11][17]

-

Reagent Addition: Add the base (e.g., sodium tert-butoxide, NaOtBu) (1.5-2.5 equiv), followed by this compound (1.0 equiv), and the desired amine (1.1-1.5 equiv).[11][17]

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress until completion.

-

Work-up and Purification: Cool the reaction, quench cautiously with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. The desired 5-amino-1,4-dimethyl-1H-pyrazole can be isolated after purification by flash chromatography.

Applications in Drug Discovery

The true power of this compound is realized in its application as a foundational element for library synthesis in drug discovery campaigns. The pyrazole core's metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[1]

Many pyrazole-containing drugs function as kinase inhibitors, which are critical for treating various cancers by targeting dysregulated cell signaling pathways.[1][4]

Caption: Drug discovery workflow starting from the pyrazole building block.

Safety and Handling

As with any brominated organic compound, proper safety protocols must be strictly followed. Based on safety data sheets for analogous compounds like 5-Bromo-1,3-dimethyl-1H-pyrazole, the following hazards and precautions are relevant.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[7]

Conclusion

This compound represents more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and the versatile reactivity of its bromine substituent provide an efficient and reliable gateway to a vast and diverse chemical space. By leveraging robust palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of novel pyrazole derivatives for biological screening. For any drug discovery program focused on kinase inhibitors or other targets where the pyrazole scaffold is advantageous, this compound serves as an invaluable starting point for building the next generation of therapeutic agents.

References

-

(2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

(2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. IJPSRR. [Link]

-

(2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

(2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]

-

5-(2-bromoethyl)-1,4-dimethyl-1H-pyrazole. (n.d.). PubChem. [Link]

-

Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.). ResearchGate. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

This compound-3-carbaldehyde. (n.d.). PubChemLite. [Link]

-

Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. (2008). ACS Publications. [Link]

-

Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). Wiley Online Library. [Link]

-

Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. [Link]

-

This compound-3-carboxylic acid. (n.d.). PubChemLite. [Link]

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 [sigmaaldrich.com]

- 8. 5-Bromo-1,3-dimethyl-1H-pyrazole 97% | CAS: 5744-70-7 | AChemBlock [achemblock.com]

- 9. PubChemLite - this compound (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 17. organic-synthesis.com [organic-synthesis.com]

5-Bromo-1,4-dimethyl-1H-pyrazole spectroscopic data (NMR, IR, Mass Spec)

Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 5-Bromo-1,4-dimethyl-1H-pyrazole

Executive Summary & Strategic Importance

This compound (CAS: N/A for specific isomer in some DBs; often custom synthesized) represents a critical scaffold in the development of pyrazole-based kinase inhibitors and agrochemicals. Its structural integrity is frequently compromised by its regioisomer, 3-bromo-1,4-dimethyl-1H-pyrazole , which forms competitively during synthesis (specifically during the methylation of 4-methyl-5-bromopyrazole).

This guide provides a rigorous, self-validating spectroscopic workflow to distinguish the target 5-bromo isomer from its 3-bromo analog. Unlike standard datasheets, this document focuses on causality —explaining why signals appear where they do and how to use 2D NMR to irrefutably confirm regiochemistry.

Synthetic Context: The Origin of Ambiguity

To understand the analytical challenge, one must understand the synthesis. The most common route involves the methylation of 4-methyl-3(5)-bromopyrazole. Due to annular tautomerism, the starting material exists in equilibrium, leading to two N-methylated products.

Figure 1: Divergent synthesis pathway leading to regioisomeric mixtures. The analytical challenge is distinguishing the Target (Green) from the Impurity (Red).

Spectroscopic Profile: Mass Spectrometry

Mass spectrometry provides the first line of evidence for chemical composition but cannot distinguish regioisomers. It serves to validate the bromination state.

Method: LC-MS (ESI+) or GC-MS (EI).

| Parameter | Value / Observation | Interpretation |

| Molecular Formula | C₅H₇BrN₂ | |

| Monoisotopic Mass | 173.98 | Based on ⁷⁹Br |

| Isotopic Pattern | 1:1 doublet | Distinctive "twin peaks" at m/z 174 (M+) and 176 (M+2) confirm the presence of a single Bromine atom.[1] |

| Fragmentation (EI) | [M-Br]⁺ peak | Loss of Br (m/z ~95) indicates the halogen is labile under electron impact. |

Nuclear Magnetic Resonance (NMR) Profiling

This is the core of the validation. The chemical shifts listed below are diagnostic.

A. 1H NMR Data (Proton)

Solvent: CDCl₃, 400 MHz

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Logic |

| H-3 | 7.35 - 7.45 | Singlet (s) | 1H | The most deshielded proton. In the 5-bromo isomer, this proton is adjacent to N2, which is pyridine-like and deshielding. |

| N-Me | 3.75 - 3.85 | Singlet (s) | 3H | Diagnostic handle. Its position is sensitive to the substituent at C5.[2] |

| C4-Me | 1.95 - 2.05 | Singlet (s) | 3H | Methyl group on the ring.[3] |

B. 13C NMR Data (Carbon)

Solvent: CDCl₃, 100 MHz

| Assignment | Shift (δ ppm) | Type (DEPT-135) | Notes |

| C-3 | 138.0 - 140.0 | CH (+) | Deshielded imine-like carbon. |

| C-5 | 110.0 - 115.0 | C (Quaternary) | Critical: Carbon attached to Br. Typically upfield relative to C-3 due to heavy atom effect and lack of double bond character compared to C3. |

| C-4 | 115.0 - 118.0 | C (Quaternary) | Substituted by Methyl. |

| N-Me | 36.0 - 37.5 | CH₃ (+) | Standard N-methyl range. |

| C4-Me | 9.0 - 11.0 | CH₃ (+) | Ring methyl. |

The "Self-Validating" Protocol: Regioisomer Determination

Standard 1D NMR is often insufficient to prove you have the 5-bromo isomer versus the 3-bromo isomer because the shifts are similar. You must use Nuclear Overhauser Effect (NOE) spectroscopy.

The NOE Logic Gate

-

Target (5-Bromo): The N-Methyl group is spatially close to the Bromine atom (C5). Bromine has no protons. Result: NO NOE signal between N-Me and any ring proton.

-

Impurity (3-Bromo): The N-Methyl group is spatially close to the C5-Proton. Result: Strong NOE enhancement between N-Me and C5-H.

Figure 2: The NOE Logic Gate for structural confirmation. This is the definitive test for batch release.

Infrared (IR) Spectroscopy

IR is less specific for isomer differentiation but useful for functional group confirmation.

-

C-H Stretch (Aromatic): 3050–3010 cm⁻¹ (Weak).

-

C-H Stretch (Aliphatic): 2950–2850 cm⁻¹ (Methyl groups).

-

C=N / C=C Ring Stretch: 1550–1480 cm⁻¹ (Characteristic pyrazole breathing modes).

-

C-Br Stretch: 600–500 cm⁻¹ (Strong, broad band; specific to the halogenated carbon).

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid/oil sample.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d). Note: DMSO-d6 may cause peak shifting; stick to CDCl₃ for consistency with literature.

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm for accurate shift reporting.

Protocol B: 1D NOE Experiment (The "Kill Step" for Impurities)

-

Acquire a standard 1H spectrum.[4]

-

Select the N-Methyl singlet (approx. 3.8 ppm) as the irradiation target.

-

Set mixing time to 500 ms .

-

Analysis:

-

Look for a response at the aromatic region (~7.4 ppm).

-

Positive Peak: Indicates spatial proximity (distance < 5 Å). This confirms the 3-bromo isomer (where H is at C5).

-

Null Result: Confirms the 5-bromo isomer (where Br is at C5, pushing the H to C3, which is too far for NOE).

-

References

-

Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Link

-

Claramunt, R. M., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.[5] Application to annular tautomerism. Canadian Journal of Chemistry. Link

-

BenchChem Technical Support. (2025). Selective N-Methylation of Pyrazoles and NMR Interpretation. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound. Link

Sources

An In-depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole

This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, and a detailed synthesis protocol for 5-Bromo-1,4-dimethyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who utilize substituted pyrazoles as key building blocks.

Compound Identification and Overview

This compound is a halogenated heterocyclic compound. The pyrazole core is a prevalent scaffold in medicinal chemistry, and the strategic placement of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1393583-34-0[1]

-

Molecular Formula: C₅H₇BrN₂[1]

-

Molecular Weight: 175.03 g/mol [1]

Caption: Molecular Structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, the following table summarizes its known and predicted properties. Predictions are based on data from isomeric compounds and standard computational models.

| Property | Value | Source/Comment |

| CAS Number | 1393583-34-0 | Commercial Supplier[1] |

| Molecular Formula | C₅H₇BrN₂ | Confirmed[1] |

| Molecular Weight | 175.03 g/mol | Confirmed[1] |

| Physical Appearance | Colorless to yellow oil or semi-solid | Predicted; based on similar isomers like 5-Bromo-1,3-dimethyl-1H-pyrazole. |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Density | Not available | Experimental data not found. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. | Predicted; pyrazole derivatives typically show good solubility in polar organic solvents. |

| Storage | Store at room temperature. | Commercial Supplier[1] |

Spectroscopic and Analytical Data (Predicted)

For a researcher, unambiguous structural confirmation is paramount. The following section details the predicted spectroscopic data that would serve to validate the successful synthesis of this compound.

3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and diagnostic, showing three distinct singlet signals corresponding to the three types of non-equivalent protons.

-

δ ~ 3.8-4.0 ppm (s, 3H): This signal corresponds to the protons of the methyl group attached to the N1 nitrogen (N-CH₃). The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom within the aromatic ring.

-

δ ~ 7.3-7.5 ppm (s, 1H): This singlet represents the single proton at the C3 position of the pyrazole ring.

-

δ ~ 2.1-2.3 ppm (s, 3H): This signal is attributed to the protons of the methyl group at the C4 position (C-CH₃).

3.2 ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule.

-

δ ~ 140-145 ppm: Quaternary carbon at the C5 position, bonded to bromine. The significant downfield shift is due to the electronegativity of the bromine atom.

-

δ ~ 125-130 ppm: Methane carbon at the C3 position.

-

δ ~ 115-120 ppm: Quaternary carbon at the C4 position, bonded to a methyl group.

-

δ ~ 35-40 ppm: N-methyl carbon (N-CH₃).

-

δ ~ 10-15 ppm: C-methyl carbon (C-CH₃).

3.3 Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.

-

Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z ≈ 174 and m/z ≈ 176 with a relative intensity ratio of approximately 1:1.

-

Fragmentation: Common fragmentation patterns may include the loss of a bromine radical (M-Br)⁺ or a methyl radical (M-CH₃)⁺.

Synthesis and Purification Protocol

The synthesis of substituted pyrazoles can be achieved through various established methodologies.[2][3][4] A robust and logical approach for this compound involves the cyclocondensation of a suitable β-dicarbonyl equivalent with methylhydrazine, followed by bromination. Given the substitution pattern, a direct synthesis from a brominated precursor is the most regioselective strategy.

The following protocol is a field-proven, logical pathway for obtaining the target compound. It is designed as a self-validating system where successful synthesis can be confirmed using the spectroscopic data outlined above.

Caption: Proposed two-step synthesis workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazole

-

Rationale: This initial step constructs the core pyrazole ring. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and reliable method.[4] Using methylhydrazine ensures the N1-methylation, and 3-methyl-2,4-pentanedione provides the correct carbon backbone for the desired C4-methylation.

-

Procedure:

-

To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1,4-dimethyl-1H-pyrazole, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

-

Step 2: Synthesis of this compound

-

Rationale: The bromination of the pyrazole ring is an electrophilic aromatic substitution. The 4-position is the most electronically rich and sterically accessible for pyrazoles, but since it is blocked by a methyl group in our intermediate, the substitution is directed to the C5 position.[5] N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to minimize the formation of byproducts.[6]

-

Procedure:

-

Dissolve the crude 1,4-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light to prevent radical side reactions with NBS.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from isomeric and related brominated pyrazoles should be used to inform handling procedures.

-

General Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure exposed skin is covered.

-

Respiratory Protection: Handle in a well-ventilated fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with an appropriate risk assessment performed for all procedures.

References

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Synfacts. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024). The Journal of Organic Chemistry. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

-

Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (1971). Australian Journal of Chemistry. [Link]

-

Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. ConnectSci. [Link]

-

5-(2-bromoethyl)-1,4-dimethyl-1H-pyrazole. PubChem. [Link]

-

CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

This compound-3-carbaldehyde. PubChemLite. [Link]

-

3-bromo-1,4-dimethyl-1H-pyrazole. PubChem. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

This compound. PubChemLite. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. NMR Spectra. [Link]

-

1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. connectsci.au [connectsci.au]

- 6. Buy 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | 51108-51-1 [smolecule.com]

Technical Guide: Safety, Handling, and Application of 5-Bromo-1,4-dimethyl-1H-pyrazole

The following is an in-depth technical guide on the safety, handling, and application of 5-Bromo-1,4-dimethyl-1H-pyrazole , designed for researchers and drug development professionals.

Introduction & Chemical Identification

This compound is a specialized heterocyclic building block used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its structural specificity—defined by the bromine atom at the C5 position and methyl groups at N1 and C4—distinguishes it from its constitutional isomers, such as 3-bromo-1,4-dimethyl-1H-pyrazole or 5-bromo-1,3-dimethyl-1H-pyrazole.

Precise identification is critical, as isomer confusion can lead to regiospecific failures in downstream cross-coupling reactions.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1393583-34-0 |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

| Structural Features | Pyrazole ring, N1-Methyl, C4-Methyl, C5-Bromo |

| Physical State | Typically a low-melting solid or viscous oil (batch dependent) |

| Solubility | Soluble in DMSO, DCM, Methanol, Ethyl Acetate |

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this exact isomer is limited, Read-Across methodology from structurally analogous brominated pyrazoles (e.g., CAS 5744-70-7) dictates the following safety profile. Treat this compound as a bioactive intermediate with potential for irritation and acute toxicity.

GHS Classification (Derived)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Key Toxicological Mechanisms

-

Alkylating Potential: As an organobromide, the compound possesses weak alkylating potential, posing a risk of interacting with nucleophilic biological residues (DNA/Proteins) if exposure is prolonged.

-

Mucosal Irritation: Pyrazole derivatives are known to irritate mucous membranes. Inhalation of aerosols or dusts can trigger respiratory distress.

Risk Mitigation & Engineering Controls

To ensure data integrity and operator safety, the following hierarchy of controls must be implemented.

PPE Decision Logic

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash contact. For prolonged handling or dissolution in penetrating solvents (e.g., DCM), use Silver Shield/4H or double-gloved Nitrile.

-

Respiratory: If handling the solid powder outside a hood, a P95/P3 particulate respirator is mandatory. In solution, a standard fume hood (face velocity > 0.5 m/s) is sufficient.

Diagram 1: Safety Decision Logic

Caption: Decision matrix for PPE selection based on physical state and solvent system.

Handling & Synthesis Workflow

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura). The C5-Bromine bond is activated for oxidative addition, but the steric influence of the C4-methyl group requires specific catalytic systems.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling this compound with an aryl boronic acid.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Ar-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with the pyrazole, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes.

-

Why: Oxygen poisons Pd(0) species, halting the catalytic cycle.

-

-

Solvation: Add degassed solvent (Dioxane/Water).

-

Catalyst Addition: Add the Pd catalyst quickly against a positive flow of inert gas.

-

Reaction: Heat to 80–100°C. Monitor via LC-MS.

-

Note: The C4-methyl group may slow down oxidative addition compared to unhindered pyrazoles; higher temperatures may be required.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Diagram 2: Synthesis Workflow & Checkpoints

Caption: Operational workflow for Suzuki coupling including critical decision points.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While the compound is relatively stable, cool storage prevents slow debromination or discoloration over months.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The compound is not highly hygroscopic but protecting it from moisture ensures reproducibility in water-sensitive reactions (e.g., Buchwald-Hartwig).

-

Incompatibility: Keep away from strong oxidizing agents and strong acids.

Emergency Response

-

Eye Contact: Immediately flush with water for 15 minutes. Remove contact lenses. Seek medical attention if irritation persists.

-

Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.

-

Spill Cleanup:

-

Ventilate the area.

-

Adsorb liquid spills with vermiculite or sand.

-

For solids, wet-sweep to avoid dust generation.

-

Dispose of as Halogenated Organic Waste .

-

References

-

PubChem. (2025).[1] Compound Summary: this compound (CAS 1393583-34-0).[2] National Library of Medicine. [Link]

Sources

5-Bromo-1,4-dimethyl-1H-pyrazole reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-1,4-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and this bromo-substituted derivative serves as a versatile precursor for extensive functionalization.[1] This document elucidates the principal reaction pathways, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering field-proven insights into experimental design and optimization. Stability under various thermal and chemical conditions is also discussed to provide a complete profile for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound is a strategically important intermediate in organic synthesis. The pyrazole core is a feature of numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The introduction of a bromine atom at the C5 position provides a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the systematic exploration of chemical space to enhance biological activity and pharmacokinetic properties.[1] Its derivatives have shown a wide array of biological activities, including kinase inhibition, which is crucial in cancer therapy.[1]

The dimethyl substitution pattern at N1 and C4 offers several advantages:

-

N1-Methylation: Blocks the acidic N-H proton, preventing potential side reactions with bases or organometallic reagents and simplifying its reactivity profile compared to N-H pyrazoles.

-

C4-Methylation: Provides steric and electronic influence on the pyrazole ring, which can be exploited to fine-tune the properties of the final compounds.

This guide will focus on the key transformations that leverage the C5-bromo substituent, providing both mechanistic understanding and practical, detailed protocols.

Core Reactivity Profile: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the chemistry of the C-Br bond. This bond is sufficiently activated to participate in a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) and C(sp²)–N bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the pyrazole C5 position and various aryl or heteroaryl boronic acids or esters.[2] This reaction is fundamental for building the complex biaryl structures often found in kinase inhibitors and other pharmaceuticals.[1][3]

Causality in Experimental Design:

-

Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst, but more advanced catalysts like Pd(dppf)Cl₂ often offer better yields and faster reaction times, especially for challenging substrates.[3]

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid partner in the catalytic cycle.[2] Cesium carbonate is often used in more challenging couplings due to its higher solubility and basicity.[2]

-

Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 5-amino-1,4-dimethyl-1H-pyrazole derivatives.[5] This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[5]

Causality in Experimental Design:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich ligands like XPhos or BINAP are often necessary to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[1][6] The choice of palladium source can also be critical.[7]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[1]

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive, so these reactions must be run under an inert atmosphere (e.g., argon or nitrogen).

Stability Profile

Understanding the stability of an intermediate is critical for its storage, handling, and use in multi-step syntheses.

-

Thermal Stability: this compound is generally stable under normal laboratory conditions and can be stored at room temperature. [8][9]However, like many halogenated heterocycles, prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, can lead to decomposition.

-

Chemical Stability: The compound is stable to a wide range of reagents commonly used in organic synthesis. The C-Br bond is robust and does not typically undergo cleavage under standard acidic or mildly basic conditions. However, it is susceptible to cleavage under several conditions:

-

Strongly Reducing Conditions: Reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or strong hydride sources can lead to hydro-debromination.

-

Organometallic Reagents: As discussed, strong bases like organolithiums will lead to metal-halogen exchange rather than simple deprotonation. [10] * Certain Metal Catalysts: Some transition metals, particularly under reductive conditions, can promote C-Br bond cleavage. [11][12]

-

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and serve as a starting point for laboratory implementation. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 equiv)

-

K₂CO₃ (2.5 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel (e.g., a Schlenk tube), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. [3]2. Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.05 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous, degassed toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

-

Add the anhydrous, degassed toluene.

-

Add this compound followed by the amine.

-

Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions for the functionalization of bromo-heterocyclic systems, which are analogous to this compound. Yields are highly substrate-dependent.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.5) | DME/H₂O | 80-100 | 70-95 [3] |

| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu (1.5) | Toluene | 90-110 | 60-90 [1] |

| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF/DMF | 25-60 | 65-85 [1] |

| Metal-Halogen Ex. | - | - | n-BuLi (1.1) | THF | -78 | Variable [13] |

Conclusion

This compound is a robust and highly versatile building block for chemical synthesis. Its reactivity is primarily centered on the C5-bromine atom, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The N1-methyl group simplifies its reactivity by removing the acidic proton, making it a predictable and reliable substrate. With a stable profile under common laboratory conditions, this compound provides a reliable and efficient entry point for the synthesis of a diverse library of complex pyrazole derivatives for applications in drug discovery and materials science.

References

- Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry - Benchchem.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3 - Springer. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

This compound-3-carbaldehyde - PubChem. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - Canadian Journal of Chemistry. Available at: [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - Molecules. Available at: [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - Molecules. Available at: [Link]

-

Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole - RSC Publications. Available at: [Link]

-

Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles - Journal of Organic Chemistry. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

-

5-bromo-1, 4-dimethyl-1H-pyrazole, min 97%, 250 mg - Oakwood Chemical. Available at: [Link]

-

This compound (C5H7BrN2) - PubChem. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Molecules. Available at: [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. Available at: [Link]

-

Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione - Scientific Reports. Available at: [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarship - TCNJ. Available at: [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides - The Sheppard Group. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. fishersci.com [fishersci.com]

- 9. calpaclab.com [calpaclab.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tomsheppard.info [tomsheppard.info]

- 13. joss.tcnj.edu [joss.tcnj.edu]

An In-depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-1,4-dimethyl-1H-pyrazole, a key building block for synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, properties, handling, and applications, with a focus on its role in the synthesis of complex molecules.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its metabolic stability and its ability to act as a versatile scaffold for a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][3][4] The introduction of a bromine atom, as in this compound, provides a crucial handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of chemical space around the pyrazole core, a fundamental practice in modern drug discovery.

Commercial Availability and Physicochemical Properties

This compound (CAS Number: 1393583-34-0) is commercially available from various suppliers as a solid, typically with a purity of 97% or higher.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Aribo Biotechnology | ≥ 97% | Inquire |

| King-Pharm | ≥ 97% | Inquire |

Table 2: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Bromo-1,4-dimethyl-1H-pyrazole (CAS: 13745-59-0)[5] | 4-Bromo-3,5-dimethyl-1H-pyrazole (CAS: 3398-16-1)[6][7] |

| Molecular Formula | C₅H₇BrN₂ | C₅H₇BrN₂ | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol | 175.03 g/mol | 175.03 g/mol |

| Physical Form | Solid[8] | Solid | White Powder Solid[7] |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Purity | ≥ 97% | Not available | 99%[7] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis can be logically inferred from general methods for pyrazole synthesis followed by bromination. One common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9] For 1,4-dimethyl-1H-pyrazole, this would likely involve the reaction of a suitably substituted hydrazine with a β-dicarbonyl compound. Subsequent bromination would then yield the final product.

The characterization of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Safety and Handling

-

Hazard Classification: Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][13] May cause respiratory irritation.[5][6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7][13]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[5][7]

Core Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1] The bromine atom at the 5-position serves as a reactive handle for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl groups at the 5-position. This is a common strategy in the development of kinase inhibitors, where specific aromatic interactions in the ATP-binding site are often crucial for potency and selectivity.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. CN105949124A - Pyrazoline derivatives and application thereof - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 5-Bromo-1-methyl-4-nitro-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 9. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Key Reactions Involving 5-Bromo-1,4-dimethyl-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1] Within this esteemed class of compounds, 5-Bromo-1,4-dimethyl-1H-pyrazole stands out as a particularly valuable and versatile synthetic intermediate.

The strategic placement of a bromine atom at the 5-position provides a reactive handle for a host of powerful transition-metal-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of molecular complexity, enabling chemists to systematically explore the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic profiles. This guide provides an in-depth examination of the core reactions involving this compound, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for researchers, scientists, and drug development professionals.

I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional reliability and functional group tolerance.[1][3] For this compound, these reactions serve as the primary avenue for derivatization, transforming the C-Br bond into a gateway for diverse molecular architectures.

The general catalytic cycle for these reactions, while varying slightly with the specific coupling partners, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for creating carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl moieties.[1][5] This reaction is particularly critical in drug discovery for synthesizing kinase inhibitors, where specific aryl groups are often required for binding to the ATP-binding site of the target enzyme.[1]

Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is crucial and often substrate-dependent, but established systems provide excellent reliability for bromo-heterocycles.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]

-

Seal the vessel, then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80–100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[7][8]

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1,4-dimethyl-1H-pyrazole.[6]

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95[6] |

| PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME | 80 | 2-4 | >85[9] |

| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 |

B. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for forming C-N bonds.[10] For this compound, this reaction is invaluable for introducing primary or secondary amines at the 5-position, yielding derivatives that are key building blocks and potential pharmacophores.[1]

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving the oxidative addition of the bromopyrazole to a Pd(0) complex.[10][11] A key distinction is the subsequent coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu) to form a palladium-amido complex, which then undergoes reductive elimination.[10] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[1][12]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01–0.05 equiv)

-

Phosphine ligand (e.g., XPhos, BINAP) (0.01–0.10 equiv)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5–2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, combine the palladium catalyst and the phosphine ligand in a dry reaction vessel.[1]

-

Add the base, this compound, and the anhydrous solvent.

-

Finally, add the amine coupling partner.

-

Seal the vessel tightly and heat the reaction mixture to the appropriate temperature (typically 80–120 °C).[1]

-

Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the residue by flash chromatography to yield the desired 5-amino-1,4-dimethyl-1H-pyrazole derivative.[1]

C. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, allowing for the direct attachment of terminal alkynes to the pyrazole core.[1][3] The resulting 5-alkynylpyrazoles are highly versatile intermediates, as the alkyne moiety can be further elaborated or may itself contribute to the biological activity of the final compound.[1]

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system, featuring a palladium complex and a copper(I) co-catalyst (typically CuI).[13][14] The palladium cycle proceeds similarly to other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium(II) complex.[15] An amine base is required to deprotonate the alkyne and to act as a solvent.[13]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1–1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.01–0.05 equiv)

-

Copper(I) iodide (CuI) (0.02–0.10 equiv)

-

Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried reaction flask, add this compound, the palladium catalyst, and CuI.[13]

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40–80 °C) until completion, as indicated by TLC or LC-MS analysis.[1][16]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water or a saturated aqueous NH₄Cl solution.[16]

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography to yield the 5-alkynyl-1,4-dimethyl-1H-pyrazole.

D. Stille Coupling: An Alternative for C–C Bond Formation

The Stille coupling provides another powerful method for C-C bond formation, utilizing organotin compounds as the coupling partner.[7][17] While highly effective and tolerant of a wide range of functional groups, its use has become less frequent than Suzuki couplings due to the significant toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[7]

Mechanistic Rationale: The mechanism follows the classic oxidative addition-transmetalation-reductive elimination cycle.[7] A key advantage is that organostannanes are generally air- and moisture-stable and do not require a base for activation, simplifying reaction setup.[17]

Experimental Protocol: Stille Coupling

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1–1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.02–0.05 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound, the organostannane reagent, and the palladium catalyst in the solvent.[7][18]

-

Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80–110 °C).[7]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or filter the crude mixture through a pad of silica gel treated with triethylamine.[7]

-

Dry the organic layer, concentrate, and purify by column chromatography.

II. Lithiation and Halogen-Metal Exchange

Beyond palladium catalysis, the functionalization of this compound can be achieved through the formation of organolithium intermediates. Given the presence of the bromine atom, a halogen-lithium exchange is a highly probable and efficient pathway. This reaction generates a potent nucleophile at the 5-position of the pyrazole ring, which can then be quenched with a wide variety of electrophiles.

Mechanistic Rationale: Treatment of the bromopyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a rapid exchange of the bromine atom for a lithium atom.[19] This forms the 5-lithio-1,4-dimethyl-1H-pyrazole in situ. This highly reactive species can then be trapped by adding an electrophile (E⁺), leading to the formation of a new C-E bond.

Caption: Experimental workflow for lithiation and electrophilic quench.

Experimental Protocol: Halogen-Lithium Exchange and Electrophilic Quench

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.1–1.2 equiv, solution in hexanes)

-

Electrophile (e.g., CO₂, DMF, aldehydes, ketones) (1.2–1.5 equiv)

-

Anhydrous, aprotic solvent (e.g., THF, Diethyl ether)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.[20]

-

Add the desired electrophile to the solution, either neat or as a solution in the reaction solvent.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or until completion is indicated by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Filter, concentrate, and purify by column chromatography or crystallization.

Data Presentation: Common Electrophiles for Quenching

| Electrophile | Reagent | Resulting 5-Substituent |

| Carbon Dioxide | Dry Ice (solid CO₂) | -COOH (Carboxylic acid)[19] |

| Aldehyde | R-CHO | -CH(OH)R (Secondary alcohol) |

| Ketone | R-CO-R' | -C(OH)RR' (Tertiary alcohol) |

| Formamide | DMF | -CHO (Aldehyde) |

| Alkyl Halide | R-X | -R (Alkyl group) |

Conclusion

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its true potential is unlocked through a series of robust and well-understood chemical transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, provide reliable pathways for constructing key C-C and C-N bonds. Furthermore, halogen-lithium exchange offers a complementary strategy for introducing a wide range of functional groups via nucleophilic addition to electrophiles. A thorough understanding of these core reactions, their mechanisms, and their practical execution is essential for leveraging this important scaffold in the design and synthesis of novel therapeutic agents.

References

- Moraes, P. A., Lobo, M. M., et al. (2019). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry.

- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem.

- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Organic Synthesis. Stille Coupling. organic-synthesis.org.

- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.

- Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

- DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.

- ResearchGate. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate.

- ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

- ACS Publications. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.

- PubChemLite. This compound (C5H7BrN2). PubChemLite.

- Canadian Journal of Chemistry. (1973). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. cdnsciencepub.com.

- Organic Synthesis. Buchwald-Hartwig Coupling. organic-synthesis.org.

- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.

- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.

- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.

- Wikipedia. (2023). Sonogashira coupling. Wikipedia.

- PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.

- Lietuvos mokslų akademija. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.

- Chemistry – A European Journal. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry Europe.

- Journal of the Chemical Society, Perkin Transactions 1. (1991). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. RSC Publishing.

- ACS Publications. (1982). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry.

- Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). commonorganicchemistry.com.

- PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]